1-(((6-Methylpyridin-2-yl)imino)methyl)naphthalen-2-ol
Description
1-(((6-Methylpyridin-2-yl)imino)methyl)naphthalen-2-ol is a Schiff base derived from the condensation of 2-hydroxy-1-naphthaldehyde and 2-amino-6-methylpyridine. This compound features a planar naphthol moiety linked via an imine (-C=N-) group to a 6-methylpyridinyl substituent. The pyridinyl group enhances electron-withdrawing characteristics, while the hydroxyl group on the naphthalene ring facilitates hydrogen bonding and metal coordination. Such structural attributes make it a versatile candidate for applications in coordination chemistry, materials science, and biological studies .
Properties
CAS No. |
72350-09-5 |
|---|---|
Molecular Formula |
C17H14N2O |
Molecular Weight |
262.30 g/mol |
IUPAC Name |
1-[(6-methylpyridin-2-yl)iminomethyl]naphthalen-2-ol |
InChI |
InChI=1S/C17H14N2O/c1-12-5-4-8-17(19-12)18-11-15-14-7-3-2-6-13(14)9-10-16(15)20/h2-11,20H,1H3 |
InChI Key |
GOXMIRPGNYQUGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)N=CC2=C(C=CC3=CC=CC=C32)O |
Origin of Product |
United States |
Preparation Methods
Standard Protocol
In a typical procedure, equimolar quantities of naphthalen-2-ol (1.44 g, 10 mmol) and 6-methylpyridin-2-amine (1.08 g, 10 mmol) are dissolved in anhydrous ethanol. A catalytic amount of acetic acid (0.5 mL) is added, and the mixture is refluxed at 80°C for 12–24 hours. The reaction progress is monitored via thin-layer chromatography (TLC), and the product is isolated by vacuum filtration after cooling.
Key Data:
| Parameter | Value |
|---|---|
| Yield | 68–74% |
| Reaction Temperature | 80°C |
| Solvent | Ethanol |
| Catalyst | Acetic acid |
Mechanistic Insights
The reaction proceeds via nucleophilic attack of the amine on the aldehyde intermediate (formed in situ from naphthalen-2-ol under acidic conditions), followed by dehydration to form the imine bond. Steric hindrance from the methyl group on the pyridine ring slightly reduces reaction kinetics, necessitating extended reflux times compared to unsubstituted analogs.
Metal-Catalyzed Coupling Approaches
Recent advancements have introduced copper-catalyzed methods to enhance reaction efficiency and selectivity, particularly for scaling production.
Ullmann-Type Coupling
A modified Ullmann reaction employs copper(I) iodide (CuI) and N,N'-dimethylethylenediamine (DMEDA) as a ligand system. In this protocol, 6-methylpyridin-2-amine is coupled with a brominated naphthalen-2-ol derivative in 1,4-dioxane at 95°C for 18 hours.
Optimized Conditions:
| Parameter | Value |
|---|---|
| Catalyst | CuI (1.0 equiv) |
| Ligand | DMEDA (1.1 equiv) |
| Base | K₂CO₃ (1.5 equiv) |
| Yield | 47–74% |
| Reaction Time | 18 hours |
Advantages Over Classical Methods
-
Higher Functional Group Tolerance : Tolerates electron-withdrawing substituents on the pyridine ring.
-
Reduced Byproducts : Ligand-assisted catalysis minimizes oligomerization.
Solvent and Temperature Optimization
The choice of solvent critically impacts reaction kinetics and product stability.
Solvent Screening
Comparative studies reveal that 1,4-dioxane outperforms ethanol and DMF in metal-catalyzed routes, achieving yields up to 74%. Polar aprotic solvents stabilize the imine intermediate, while protic solvents favor proton exchange but risk hydrolysis.
Temperature Effects
Elevating temperatures to 95°C in copper-catalyzed systems accelerates oxidative addition but risks decomposition beyond 100°C. A balance is struck at 80–95°C for optimal yield.
Purification and Characterization
Post-synthetic purification involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol. The compound exhibits a melting point of 189–192°C and distinct UV-Vis absorption at λₘₐₓ = 320 nm (π→π* transition).
¹H-NMR (400 MHz, CDCl₃):
-
δ 8.95 (s, 1H, imine CH=N)
-
δ 7.91–7.40 (m, 7H, naphthalene and pyridine protons)
Comparative Analysis of Methods
| Method | Yield | Cost | Scalability |
|---|---|---|---|
| Classical Condensation | 68–74% | Low | Moderate |
| Copper-Catalyzed | 47–74% | High | High |
The classical method remains favored for small-scale syntheses due to low cost, while metal-catalyzed routes are preferable for industrial applications despite higher catalyst costs .
Chemical Reactions Analysis
1-(((6-Methylpyridin-2-yl)imino)methyl)naphthalen-2-ol undergoes various chemical reactions, including:
Complexation: It forms stable complexes with metal ions such as zinc, copper, and nickel.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Substitution Reactions: The imine group in the Schiff base can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its potential as a therapeutic agent due to its ability to interact with biological targets. Research indicates that it may act as an enzyme inhibitor or activator, influencing various cellular processes. Its structure allows for interactions with metal ions, enhancing its stability and biological efficacy.
Case Study: Interaction with Metal Ions
Studies have demonstrated that the compound can form stable complexes with metal ions, which can be beneficial in drug design. For example, metal complexes of similar compounds have shown improved pharmacological properties, suggesting that 1-(((6-Methylpyridin-2-yl)imino)methyl)naphthalen-2-ol could follow suit.
Coordination Chemistry
The ability of this compound to chelate metal ions makes it relevant in coordination chemistry. Its imine functional group can coordinate with transition metals, leading to the formation of complexes that exhibit unique electronic and optical properties.
Table 1: Predicted Collision Cross Section of Adducts
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 263.11791 | 160.5 |
| [M+Na]+ | 285.09985 | 177.1 |
| [M+K]+ | 301.07379 | 167.7 |
These properties can be utilized in developing sensors or catalysts where metal ion interactions are crucial.
Materials Science
Due to its structural characteristics, the compound is a candidate for use in developing new materials, particularly organic semiconductors and conductive polymers. Its ability to form stable structures may lead to innovations in electronic devices.
Research into the biological activity of similar compounds has shown promise in areas such as:
- Antioxidant Activity : Compounds with similar structures have demonstrated the ability to scavenge free radicals, suggesting potential applications in preventing oxidative stress-related diseases.
- Antimicrobial Properties : Preliminary studies indicate that derivatives of naphthalene-based compounds exhibit antimicrobial effects, paving the way for further exploration of this compound in pharmaceutical applications.
Mechanism of Action
The mechanism of action of 1-(((6-Methylpyridin-2-yl)imino)methyl)naphthalen-2-ol primarily involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, leading to various biochemical effects. For example, the antimicrobial activity of the compound is attributed to its ability to chelate metal ions, disrupting the metal homeostasis in microbial cells .
Comparison with Similar Compounds
Structural Variations and Electronic Properties
Schiff bases analogous to the target compound differ primarily in substituents on the aromatic rings, which modulate their electronic and steric properties:
Key Observations :
- Electron-withdrawing groups (e.g., nitro, pyridinyl) enhance stability and metal-binding capacity .
- Bulky substituents like TPE or dichlorophenyl influence crystal packing and fluorescence .
Physical and Optical Properties
Key Findings :
- Fluorescence is highly substituent-dependent. TPE-Nap exhibits aggregation-induced emission, while nitro or halogenated analogs show quenching .
- Intramolecular hydrogen bonds (e.g., O-H···N) stabilize molecular conformations .
Key Trends :
Biological Activity
1-(((6-Methylpyridin-2-yl)imino)methyl)naphthalen-2-ol, also known by its CAS number 72350-09-5, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C17H14N2O |
| Molecular Weight | 270.30 g/mol |
| IUPAC Name | 1-(((6-Methylpyridin-2-yl)imino)methyl)naphthalen-2-ol |
| SMILES | CC1=NC(=CC=C1)N=CC2=C(C=CC3=CC=CC=C32)O |
This structure indicates the presence of both a naphthalene and a pyridine moiety, which are often associated with various biological activities.
The biological activity of 1-(((6-Methylpyridin-2-yl)imino)methyl)naphthalen-2-ol is primarily attributed to its ability to interact with specific biological targets. The compound acts as an inhibitor of certain enzymes and receptors involved in various signaling pathways. For instance, compounds with similar structures have shown inhibitory effects on kinases and other proteins involved in cancer progression and inflammation .
Therapeutic Applications
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound exhibit significant anticancer properties. For example, related compounds have demonstrated micromolar inhibitory activity against cancer-linked isoforms, indicating potential for development as anticancer agents .
- Antimicrobial Properties : The compound's structural features suggest it may exhibit antimicrobial activity. Research on similar pyridine-based compounds has shown effectiveness against various bacterial strains, indicating potential for further exploration in this area .
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes such as ALK5 and p38α MAP kinase. Studies have shown significant inhibitory activity at low concentrations, suggesting its utility in modulating these pathways for therapeutic benefit .
Study on Anticancer Activity
A recent study synthesized various derivatives of 1-(((6-Methylpyridin-2-yl)imino)methyl)naphthalen-2-ol and evaluated their anticancer properties. The results indicated that certain derivatives displayed potent inhibitory effects against cancer cell lines, with IC50 values in the low micromolar range. This suggests that modifications to the structure can enhance biological activity .
Antimicrobial Evaluation
Another study investigated the antibacterial activity of metal complexes derived from related compounds against common pathogens such as E. coli and Staphylococcus aureus. The results showed that some complexes exhibited significant zones of inhibition, highlighting the potential for developing new antibacterial agents based on this scaffold .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 1-(((6-Methylpyridin-2-yl)imino)methyl)naphthalen-2-ol, and how can reaction conditions be optimized?
- Methodology : Schiff base formation via condensation of naphthalen-2-ol derivatives with 6-methylpyridin-2-amine is a common approach. For example, similar compounds (e.g., Schiff bases derived from naphthalen-2-ol) are synthesized by refluxing equimolar amounts of aldehyde and amine in ethanol or methanol under acidic (e.g., acetic acid) or basic catalysis . Optimization can involve Design of Experiments (DOE) to adjust parameters like solvent polarity (e.g., switching from ethanol to dichloromethane for faster kinetics), temperature (60–80°C), and catalyst loading. Monitoring reaction progress via TLC or HPLC is critical to identify optimal reaction times .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?
- Methodology :
- NMR : The imine proton (C=N–H) typically appears as a singlet at δ 8.2–8.5 ppm in NMR. Aromatic protons from the naphthalene and pyridine rings show splitting patterns between δ 6.5–8.0 ppm. NMR confirms the imine carbon at ~160 ppm .
- FT-IR : A strong C=N stretch near 1620–1640 cm and O–H stretch (naphthol) at ~3200–3400 cm .
- X-ray crystallography : Resolves hydrogen bonding (e.g., O–H⋯N interactions stabilizing the crystal lattice, as seen in analogous Schiff bases) .
Q. What are the key stability considerations for this compound under varying storage conditions?
- Methodology : Schiff bases are prone to hydrolysis in humid environments. Stability tests should include:
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures.
- HPLC monitoring : Assess purity over time under different storage conditions (e.g., dry vs. humid, 4°C vs. room temperature).
- Light sensitivity : UV-Vis spectroscopy to detect photodegradation products. Store in amber vials under inert gas (N) for long-term stability .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?
- Methodology :
- DFT calculations : Optimize molecular geometry at the B3LYP/6-311++G(d,p) level to analyze frontier molecular orbitals (HOMO-LUMO gaps), charge distribution, and intramolecular hydrogen bonding. Compare with experimental UV-Vis and NMR data to validate predictions .
- Molecular docking : Screen for potential biological targets (e.g., enzymes with naphthol-binding sites) using AutoDock Vina. Focus on the imine and hydroxyl groups as key interaction sites .
Q. How should contradictory spectral data (e.g., unexpected NMR splitting or IR shifts) be investigated?
- Methodology :
- Impurity analysis : Use preparative HPLC to isolate minor components, followed by high-resolution mass spectrometry (HRMS) to identify byproducts (e.g., hydrolysis products or unreacted starting materials).
- Variable-temperature NMR : Detect dynamic processes (e.g., tautomerism or rotational barriers) that may cause peak broadening .
- X-ray crystallography : Resolve structural ambiguities, such as conformational isomerism .
Q. What strategies are effective for enhancing the compound’s bioactivity (e.g., antioxidant or antimicrobial properties)?
- Methodology :
- Structure-activity relationship (SAR) studies : Synthesize derivatives with substituents on the pyridine ring (e.g., electron-withdrawing groups like –NO) or naphthol moiety (e.g., halogenation).
- Bioassays : Test antioxidant activity via DPPH radical scavenging assays and antimicrobial efficacy against Gram-positive/negative strains (MIC determination). Compare results with control compounds (e.g., ascorbic acid for antioxidants) .
Q. What catalytic applications does this compound have in asymmetric synthesis or coordination chemistry?
- Methodology :
- Metal coordination : Screen transition metals (e.g., Cu(II), Zn(II)) for complex formation. Characterize complexes via UV-Vis, EPR, and single-crystal XRD to identify coordination sites (imine N and naphthol O) .
- Catalytic testing : Evaluate enantioselectivity in asymmetric aldol or Michael additions using chiral Schiff base-metal complexes. Monitor ee values via chiral HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
